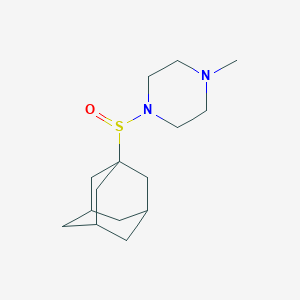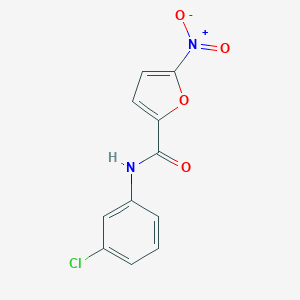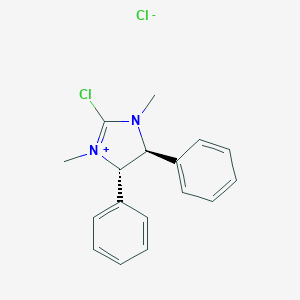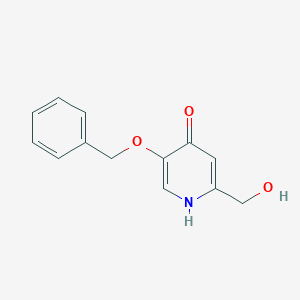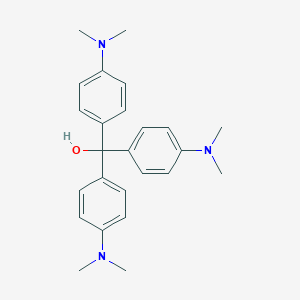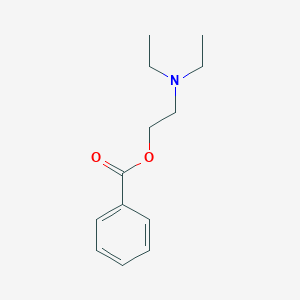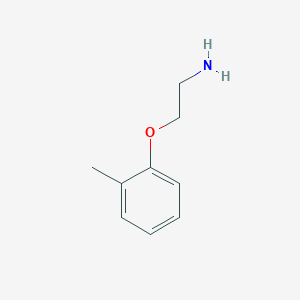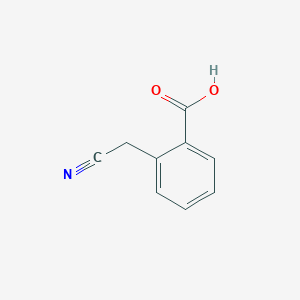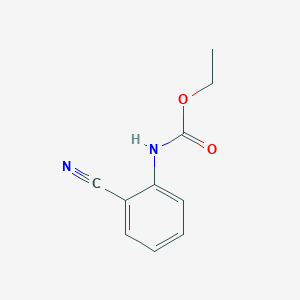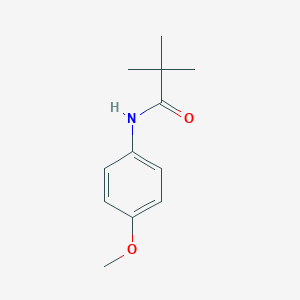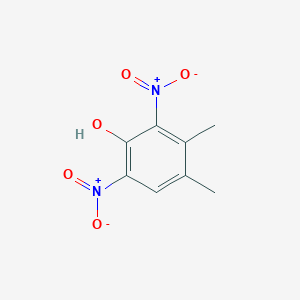
3,4-Dimethyl-2,6-dinitrophenol
Overview
Description
3,4-Dimethyl-2,6-dinitrophenol is a chemical compound with the molecular formula C8H8N2O5 . It is chemically related to trinitrophenol (picric acid) and is used in biochemical studies of oxidative processes .
Synthesis Analysis
The title compound was prepared by the nitration of o-xylene with fuming nitric acid and concentrated sulfuric acid . The water phase was collected and acidified with hydrochloric acid. The dark precipitate was obtained, which was recrystallized from methylene chloride solution at room temperature to give yellow crystals suitable for single-crystal X-ray diffraction .Molecular Structure Analysis
The 3,4-dimethyl-2,6-dinitrophenol molecule contains a total of 23 bond(s). There are 15 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 nitro group(s) (aromatic), and 1 aromatic hydroxyl(s) .Scientific Research Applications
Anaerobic Biodegradability and Toxicity
Research has evaluated the anaerobic biodegradability and toxicity of various substituted phenols, including 2,4-dinitrophenol, under methanogenic conditions. These compounds are assessed for their impact on methane production and the corresponding environmental implications (O'Connor & Young, 1989).
Biochemical Effects in Mice
Studies on 2,4-dinitrophenol have explored its biochemical effects, particularly its ability to generate heat and influence energy expenditure in mice. These effects were notable in specific environmental conditions, providing insights into the compound's potential applications in metabolic studies (Goldgof et al., 2014).
Impact on Photosynthesis
Investigations into the effects of dinitrophenols on photosynthetic electron transfer have been conducted, revealing their inhibitory impact on processes like the Hill reaction in chloroplasts. This research contributes to understanding how such compounds affect photosynthesis (van Rensen et al., 1977).
Influence on Sewage Treatment
The impact of 2,4-dinitrophenol on activated sludge, a key component in sewage treatment, has been a subject of study. This research is essential for assessing the environmental and operational implications of the compound's presence in sewage systems (Rich & Yates, 1955).
Fluorescence Quenching Properties
Studies on the fluorescence quenching properties of dinitrophenols, including 2,4-dinitrophenol, help in understanding their toxicity. These properties are relevant in various applications, including in the agricultural and dye industries (Huţanu & Pintilie, 2013).
Infrared Spectroscopy in Studying Hydrogen Bonding
Infrared spectroscopic studies of substituted nitrophenols, including 2,4-dinitrophenol, provide valuable insights into the effects of substituents and solvents on their hydrogen bonding properties. This research aids in understanding the molecular interactions of these compounds (Castilho et al., 1992).
properties
IUPAC Name |
3,4-dimethyl-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)8(11)7(5(4)2)10(14)15/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYUVFKGQPJIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325117 | |
| Record name | 3,4-dimethyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2,6-dinitrophenol | |
CAS RN |
4097-61-4 | |
| Record name | NSC408698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dimethyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
